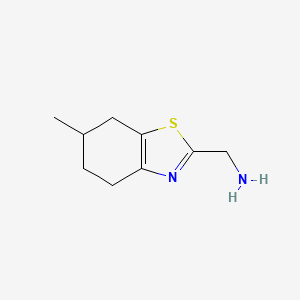

![molecular formula C12H13ClN2S B3199861 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1017170-44-3](/img/structure/B3199861.png)

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Descripción general

Descripción

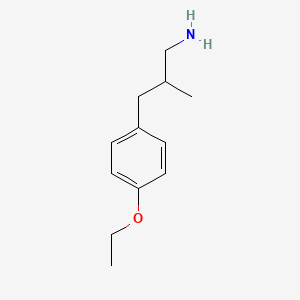

This compound is a derivative of ethan-1-amine, which is a type of organic compound known as an amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . The compound also contains a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also has a chlorophenyl group attached to the thiazole ring, and a methyl group attached to one of the carbon atoms of the thiazole ring .Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, acylation, and sulfonation . Thiazoles can also participate in a variety of reactions, including reactions with electrophiles at the carbon between the sulfur and nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties of Related Compounds

Research on similar thiazole compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, explores synthetic routes and structural properties. The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, produces these thiazolidinones, which have been analyzed using high-resolution magnetic resonance spectra and ab initio calculations to understand their conformation and potential applications in heterocyclic chemistry (Issac & Tierney, 1996).

Environmental Toxicology and Pharmacology

The environmental impact and toxicology of related chlorophenyl compounds, such as DDT and its metabolites (DDT and DDE), have been extensively studied. These compounds act as endocrine disruptors in humans and wildlife and have implications for reproductive and immune systems. Despite the ban on DDT, its persistence and bioaccumulation through the food chain continue to pose health risks, emphasizing the need for ongoing research in environmental toxicology and pharmacology (Burgos-Aceves et al., 2021).

Chemistry of Heterocyclic Compounds

The synthesis and applications of heterocyclic compounds, leveraging structures similar to the query compound, are crucial in developing pharmaceuticals and materials. For example, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives serve as building blocks for synthesizing a wide range of heterocyclic compounds. These compounds have potential applications in dyes and pharmaceuticals, highlighting the versatility and significance of heterocyclic chemistry in scientific research (Gomaa & Ali, 2020).

Occupational Health and Safety

Research on the health effects of occupational exposure to chlorinated solvents, including those structurally related to the compound of interest, underscores the importance of understanding and mitigating the risks associated with chemical exposure. Studies have linked such exposure to central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity, pointing to the need for comprehensive occupational health and safety measures (Ruder, 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, can interact with various biological targets . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . This suggests that the compound could potentially influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 25276 , which is within the range generally favorable for oral bioavailability

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways influenced by this compound.

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYIXXSODUCIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3199827.png)

![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199843.png)

![{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199844.png)

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine](/img/structure/B3199882.png)